1-Benzyl-3-bromobenzene
Overview
Description
Synthesis Analysis
The synthesis of bromobenzene derivatives is a topic of interest in several papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene derivatives demonstrates a multi-step synthetic procedure that could be analogous to the synthesis of 1-benzyl-3-bromobenzene . Additionally, the synthesis of 1,3-diheteroarylbenzenes through palladium-catalyzed direct arylation indicates the potential for palladium-catalyzed methods in the synthesis of substituted benzene compounds, which could be applicable to 1-benzyl-3-bromobenzene .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives can be significantly influenced by substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations in various crystalline environments, which suggests that the molecular structure of 1-benzyl-3-bromobenzene could also exhibit conformational diversity depending on its environment .
Chemical Reactions Analysis
Bromobenzene derivatives are versatile in chemical reactions. The palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine to generate complex polycyclic structures indicates that 1-benzyl-3-bromobenzene could also participate in similar palladium-catalyzed reactions . Moreover, the CuI-catalyzed domino process to form benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters shows the potential for intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives can be deduced from spectroscopic studies. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which could be relevant to understanding the properties of 1-benzyl-3-bromobenzene . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene and its characterization by IR and NMR spectrometry can offer a comparison for the characterization of 1-benzyl-3-bromobenzene .
Scientific Research Applications
Photocatalytic Reductive Dehalogenation
1-Benzyl-3-bromobenzene is relevant in the field of photocatalytic reductive dehalogenation. In a study by Martínez-Haya, Miranda, and Marín (2017), it was shown that organic bromides can be dehalogenated using riboflavin as a photocatalyst under visible light. This process involves the use of amines as electron donors and i-PrOH as an H-donor, highlighting a method for converting bromides into their dehalogenated counterparts in organic chemistry (Martínez-Haya, Miranda, & Marín, 2017).
Stille Cross-Coupling Reactions
Crawforth, Fairlamb, and Taylor (2004) explored the efficient and selective Stille cross-coupling of benzylic bromides, including 1-Benzyl-3-bromobenzene, using bromobis(triphenylphosphine)(N-succinimide)palladium(II). This research demonstrated the synthesis capabilities in organic chemistry without the need for additional solvents or ligands, providing an efficient method for synthesizing complex organic molecules (Crawforth, Fairlamb, & Taylor, 2004).
Understanding Hepatotoxicity
The study of the hepatotoxicity of brominated benzenes, including compounds similar to 1-Benzyl-3-bromobenzene, was conducted by Szymańska (1997). This research provided insights into the liver impairment caused by various bromobenzenes in acute intoxication of mice, contributing to the understanding of the toxicological effects of these compounds (Szymańska, 1997).
Microwave Spectrum and Structure Analysis
Rosenthal and Dailey (1965) conducted an experimental investigation of the microwave spectrum of bromobenzene, which is structurally related to 1-Benzyl-3-bromobenzene. Their study provided detailed information on rotational and quadrupole coupling constants, contributing to the understanding of the molecular structure of bromobenzenes (Rosenthal & Dailey, 1965).
Surface Chemistry Studies
Lee et al. (2007) researched the surface chemistry of benzene and bromobenzene over Pt(111) using temperature-programmed XPS/MS and NEXAFS. This study is relevant for understanding the adsorption and reaction behavior of bromobenzenes on metal surfaces, which is crucial in catalysis and surface science (Lee et al., 2007).
Sterically Protecting Group Utilization
Yoshifuji, Kamijo, and Toyota (1993) utilized a sterically hindered bromobenzene, similar in structure to 1-Benzyl-3-bromobenzene, to stabilize low-coordinate phosphorus compounds. This research demonstrates the application of bromobenzenes in the stabilization of reactive phosphorus species, highlighting their utility in synthetic chemistry (Yoshifuji, Kamijo, & Toyota, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBNQIVUWJLMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344515 | |
Record name | 1-Benzyl-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromobenzene | |
CAS RN |
27798-39-6 | |
Record name | 1-Benzyl-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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